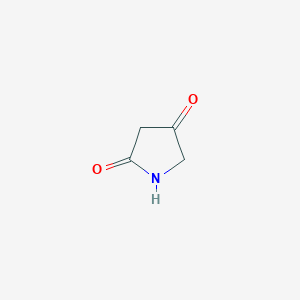
Pyrrolidine-2,4-dione
Vue d'ensemble
Description
This compound is notable for its biological activity and is found in various natural products, including antibiotics and plant metabolites . Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific fields .
Mécanisme D'action
Target of Action
Pyrrolidine-2,4-dione, also known as 2,4-Pyrrolidinedione, is a core structure found in many natural products and pharmacologically important agents . The primary targets of this compound are often enzymes or receptors involved in various biological processes . For instance, it has been found to interact with hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries in microorganisms .
Mode of Action
The interaction of this compound with its targets often results in significant changes in the target’s function. For instance, in the biosynthesis of tetramates in microorganisms, this compound is formed by PKS and NRPS machineries, which recruit trans- or cis-acting thioesterase-like Dieckmann cyclase . This interaction leads to the formation of the tetramic acid ring, a key component of the compound’s structure .
Biochemical Pathways
This compound affects various biochemical pathways. In the case of tetramate biosynthesis, the compound is formed on an atypical NRPS module constituted by two discrete proteins, including the C (condensation)-A (adenylation)-T (thiolation) domains of BpdC and the A-T domains of BpdD . This unusual aminoacyl transthiolation between the T domains of two NRPS subunits is a unique feature of this pathway .
Result of Action
The result of this compound’s action can vary depending on the specific target and biological context. For instance, in the case of tetramate biosynthesis, the compound’s interaction with PKS and NRPS machineries leads to the formation of the tetramic acid ring . This ring is a key structural component of many bioactive compounds, including antibiotics, antitumor agents, antifungal agents, and antiviral agents .
Analyse Biochimique
Biochemical Properties
Pyrrolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the biosynthesis of tetramates. It interacts with enzymes such as polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS), which are responsible for forming the tetramic acid ring through Dieckmann cyclization . These interactions are essential for the production of various bioactive compounds, including antibiotics, antifungals, and antitumor agents .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting the cell cycle, particularly by increasing the cell population in the G1/G0 phase and decreasing it in the G2/M phase . This disruption can lead to the inhibition of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells . Additionally, this compound can affect cell signaling pathways and gene expression, further influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For example, the compound has been shown to bind to enantioselective proteins, affecting their biological activity and leading to different binding modes . These interactions are crucial for the compound’s bioactivity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives can exhibit significant biological activities over extended periods, with some compounds maintaining their efficacy even after prolonged exposure . This stability is essential for the compound’s potential use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as antifungal and antitumor activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These studies are crucial for understanding the compound’s safety and efficacy in vivo.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the biosynthesis of tetramates. It interacts with enzymes such as PKS and NRPS, which are responsible for forming the tetramic acid ring . These interactions are essential for the compound’s bioactivity and its role in metabolic processes. Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, further influencing its biological effects . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclization and hydrolysis-decarboxylation . Another method includes heating its 3-ethoxycarbonyl derivative with water or nitromethane, which yields the desired dione .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The process typically includes steps such as esterification, cyclization, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Pyrrolidine-2,4-dione has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,3-dione: Another dione with similar structural features but different biological activities.
Pyrrolidine-2-one: Lacks one carbonyl group compared to pyrrolidine-2,4-dione, resulting in different reactivity and applications.
Pyrrolidine-2,5-dione: Similar to this compound but with the carbonyl groups at different positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its dual carbonyl functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable scaffold in drug discovery and other scientific fields .
Propriétés
IUPAC Name |
pyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQJUNNMZNNQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338858 | |
| Record name | 2,4-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37772-89-7 | |
| Record name | 2,4-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


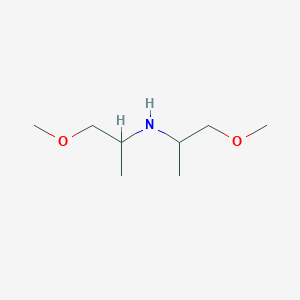

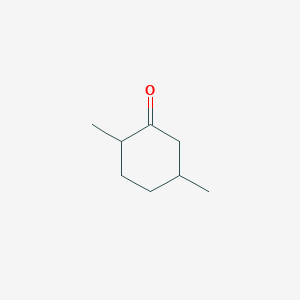

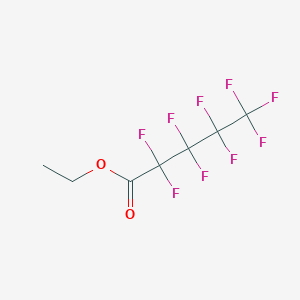
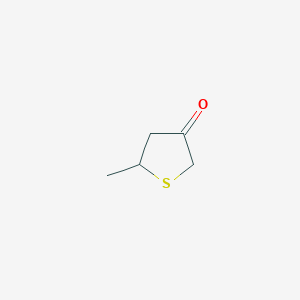

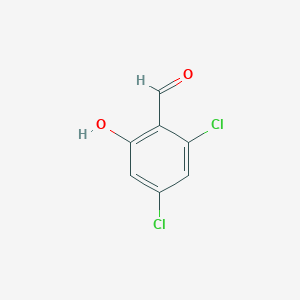
![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)





